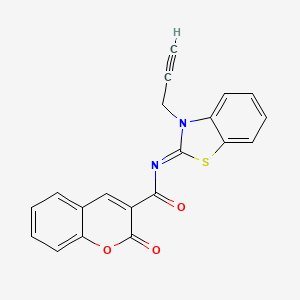

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide

Description

This compound is a chromene-3-carboxamide derivative featuring a 1,3-benzothiazole moiety substituted with a propargyl group at the 3-position. Its core structure comprises a 2-oxo-2H-chromene scaffold fused to a benzothiazol-2-ylidene group, which confers unique electronic and steric properties.

Properties

IUPAC Name |

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O3S/c1-2-11-22-15-8-4-6-10-17(15)26-20(22)21-18(23)14-12-13-7-3-5-9-16(13)25-19(14)24/h1,3-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHJFTIGAQLQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the chromene core, followed by the introduction of the benzothiazole group through a series of condensation and cyclization reactions. The final step often involves the formation of the carboxamide group under specific conditions, such as the use of amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound

- Core : 2-oxo-2H-chromene fused to a 1,3-benzothiazole ring.

- Substituents : Propargyl group at the 3-position of benzothiazole.

- Key Functional Groups: Carboxamide, conjugated enone system.

Analog 1 : 3-Oxo-3H-benzo[f]chromene-2-carboxamides ()**

- Core : Benzo[f]chromene (naphthopyran) instead of benzothiazole-fused chromene.

- Substituents : Aromatic amines (e.g., 3,5-dimethylphenyl in compound 5a ).

- Key Functional Groups: Carboxamide, non-conjugated ketone.

Analog 2 : Oxadiazolylchromene Derivatives ()**

- Core : 2-Oxo-2H-chromene fused to oxadiazole.

- Substituents : Varied aryl groups.

- Key Functional Groups : Oxadiazole ring (electron-deficient), carboxamide.

- Structural Impact : Oxadiazole introduces stronger electron-withdrawing effects, which may alter redox properties compared to the benzothiazole-propargyl system .

Key Differences :

- The target compound’s synthesis likely involves acid-mediated rearrangements of iminochromenes, while benzo[f]chromenes rely on condensation with Meldrum’s acid .

- Propargyl substitution introduces challenges in regioselectivity compared to simpler aryl amines in benzo[f]chromenes.

Physicochemical Properties

Notable Trends:

- The benzo[f]chromene 3 exhibits higher melting points due to extended aromaticity.

- The target compound’s propargyl group may reduce solubility compared to amine-substituted analogs.

Spectroscopic Characterization

- <sup>1</sup>H-NMR : The target compound’s propargyl protons are expected at δ 2.5–3.0 (triplet), distinct from benzo[f]chromene’s aromatic singlets (e.g., δ 9.34 for H-4 in 3 ) .

- MS : Molecular ion peaks align with calculated masses (e.g., [M−H]<sup>−</sup> at m/z 239.034 for 3 vs. ~370 for the target compound) .

Biological Activity

The compound 2-oxo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide is part of a class of chromene derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure can be represented as follows:

This compound features a chromene backbone, which is known for its role in various biological activities, including anticancer and neuroprotective properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. Specifically, compounds similar to This compound have shown significant activity against various cancer cell lines.

-

Mechanism of Action :

- The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- It also inhibits cell proliferation by interfering with the cell cycle, particularly at the G1/S phase transition.

-

Case Studies :

- A study reported that a related compound exhibited an IC₅₀ value of 7.98 µM against HT-29 colon cancer cells, indicating strong antiproliferative effects .

- Another investigation demonstrated that derivatives showed moderate activity against leukemia K562 cells with IC₅₀ values ranging from 9.44 µM to higher concentrations depending on the specific structure .

Neuroprotective Effects

The neuroprotective properties of this compound are noteworthy, especially in the context of neurodegenerative diseases.

- Mechanism of Action :

- Research Findings :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.